N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula and a molecular weight of 301.4 g/mol. It is primarily recognized in scientific research contexts, particularly in studies related to pharmacology and medicinal chemistry. The compound is characterized by its unique structural features, including a cyclopropane ring and a thiazole moiety, which contribute to its potential biological activity.
The compound is cataloged under CAS Number 1156718-25-0 and is available for research purposes. It is not intended for human therapeutic applications or veterinary use, highlighting its role in laboratory settings rather than clinical environments.
N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide falls under the classification of organic compounds, specifically as an amide due to the presence of the carboxamide functional group. Its structure includes several key functional groups that may influence its chemical behavior and biological interactions.
A general synthetic approach may involve:
While specific reaction schemes for this compound are not detailed in the literature, analogous compounds often utilize methods such as nucleophilic substitution or electrophilic aromatic substitution.
The molecular structure of N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide features several notable components:
The compound's InChI Key is QBWMBZCMEXXOIL-UHFFFAOYSA-N, which facilitates its identification in chemical databases. The SMILES notation is CC1=NC(=CS1)C(C)NC2=CC=C(C=C2)NC(=O)C3CC3, representing its structural features in a linear format.
Currently, no specific data regarding the physical properties (e.g., melting point, boiling point) of N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide are available.
Similarly, detailed chemical properties such as solubility and stability have not been reported in accessible literature. The presence of various functional groups suggests potential reactivity patterns typical for amides and heterocycles.
N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide has potential applications in scientific research, particularly in pharmacological studies aimed at understanding its biological effects. While specific applications are not documented, compounds with similar structures are often explored for their roles as therapeutic agents in treating various diseases due to their ability to interact with biological targets effectively.
CAS No.: 463-56-9
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 51749-36-1